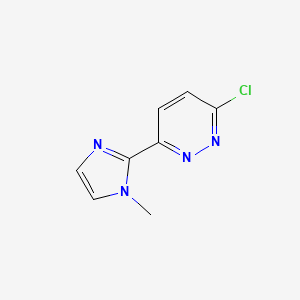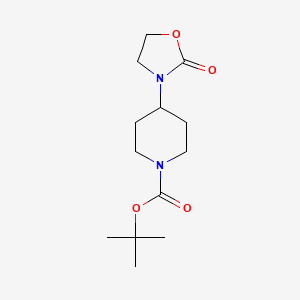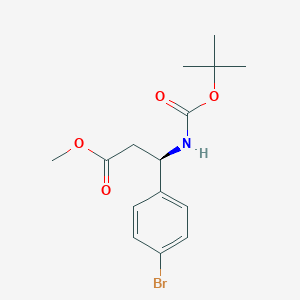
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide is a heterocyclic organic compound that features a piperidine ring fused with a piperazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent and intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 1-tert-butoxycarbonyl-4-piperidinone in the presence of sodium triacetoxyborohydride and acetic acid in dichloromethane at 0°C, followed by stirring at room temperature for 16 hours . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and as a probe for enzyme activity.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. . The binding of the compound to PKB leads to the inhibition of downstream signaling pathways, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Methyl-4-piperidinyl)piperazine: A closely related compound with similar structural features and applications.
N-Benzyl-4-piperidone: Another piperidine derivative used in synthetic chemistry.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of piperidine and piperazine rings, which imparts distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biological research, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Propriétés
Formule moléculaire |
C11H22N4O |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1-methyl-4-piperazin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H22N4O/c1-14-6-2-11(3-7-14,10(12)16)15-8-4-13-5-9-15/h13H,2-9H2,1H3,(H2,12,16) |
Clé InChI |
DUFYKIXOQYECQT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C(=O)N)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)


